molecular formula C15H20BrN3O2 B12933958 tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B12933958
M. Wt: 354.24 g/mol
InChI Key: OJNFYZKTIUNLIV-UHFFFAOYSA-N
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Description

    tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: is a chemical compound with a complex structure. Let’s break it down:

  • This compound is used as a reagent in organic synthesis due to its unique structure and reactivity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

      Medicine: May have applications in drug discovery.

      Industry: Used in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent (e.g., as a reagent or potential drug).
    • It may interact with specific biological targets (enzymes, receptors) due to its unique structure.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a compound with the molecular formula C15H20BrN3O2, has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

    Chemical Structure and Properties

    The compound features:

    • Molecular Weight : 354.24 g/mol
    • CAS Number : 2222757-10-8
    • Structural Characteristics : It contains a tert-butyl ester group and a brominated pyridine moiety, contributing to its electrophilic nature and potential reactivity in biological systems .

    Antimicrobial Properties

    Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties . The presence of the bromopyridine group is thought to enhance interactions with biological targets, making it a candidate for drug development aimed at combating resistant bacterial strains .

    The compound's electrophilic nature , attributed to the bromine atom on the pyridine ring, allows it to undergo nucleophilic substitution reactions with various biological nucleophiles, potentially leading to the formation of biologically active derivatives. This reactivity could be crucial in developing new therapeutic agents targeting bacterial virulence factors such as the Type III secretion system (T3SS) found in Gram-negative pathogens .

    Case Studies

    A recent study evaluated the compound's effects on bacterial secretion systems, particularly focusing on its ability to inhibit the T3SS in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections. The results indicated that high concentrations of related compounds could inhibit T3SS activity significantly, suggesting a pathway for further exploration of this compound's derivatives in treating bacterial infections .

    Synthesis

    The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical transformations. These methods often focus on introducing the brominated pyridine moiety while maintaining the integrity of the bicyclic structure.

    Applications and Future Research Directions

    Given its promising biological activity, further research is warranted to explore:

    • Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
    • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to better understand its therapeutic potential.
    • Development of Derivatives : Exploring analogs that may enhance potency or reduce toxicity while maintaining desirable pharmacological properties.

    Properties

    Molecular Formula

    C15H20BrN3O2

    Molecular Weight

    354.24 g/mol

    IUPAC Name

    tert-butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

    InChI

    InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-11-6-12(19)9-18(8-11)13-5-4-10(16)7-17-13/h4-5,7,11-12H,6,8-9H2,1-3H3

    InChI Key

    OJNFYZKTIUNLIV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)Br

    Origin of Product

    United States

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